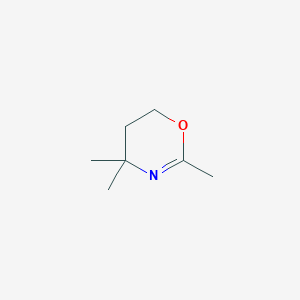

Step 1. To a solution of H2SO4 (60 ml, 98%, 1.10 mol) at −5° C. was added dropwise MeCN (25 ml, 0.48 mol) followed by 3-methyl-1,3-butanediol (48 ml, 0.40 mol). The resulting solution was stirred at 0° C. for 1 h, then poured onto ice (300 ml), and washed with ether (2×50 ml). The water layer was alkalized with 15 M aq. NaOH (150 ml) to pH=12 and extracted with ether (3×150 ml). The ether layers were combined, washed with saturated NaCl (2×50 ml), dried over K2CO3, and evaporated to dryness to yield 2,4,4-trimethyl-5,6-dihydro-1,3 (4H)-oxazine (46.5 g, 91.4%) as a colorless oil (unstable). 1H NMR (500 MHz, CDCl3) δ 1.18 (s, 6H), 1.69 (t, J=5.9 Hz, 2H), 1.86 (s, 3H), 4.11 (t, J=5.9 Hz, 2H); 13C NMR (125.7 MHz, CDCl3) δ 21.0, 29.7, 33.1, 47.2, 61.0, 154.8. Step 2. 2,4,4-trimethyl-5,6-dihydro-1,3 (4H)-oxazine (46.0 g, 0.362 mol) was added dropwise to 6 M aq. NaOH (150 ml) at rt. The resulting mixture was stirred at 80° C. for 20 h, then cooled to rt, and extracted with DCM (3×100 ml). The DCM layers were combined, washed with brine (3×100 ml), dried over MgSO4, and evaporated to yield 3-amino-3-methyl-1-butanol (11.0 g, 29%) as a brown oil. [Note, the brine solution was extracted with DCM (5×100 ml) to recover 3-amino-3-methyl-1-butanol (10.0 g, 27%)]. 1H NMR (500 MHz, CDCl3) δ 1.20 (s, 6H), 1.59 (t, J=5.6 Hz, 2H), 2.81 (brs, 3H), 3.83 (t, J=5.6 Hz, 2H); 13C NMR (125.7 MHz, CDCl3) δ 30.9, 42.6, 50.6, 60.2. Step 3. To a solution of 3-amino-3-methyl-1-butanol (7.20 g, 70 mmol) and Et3N (8 ml) in DCM (40 ml) at 0° C. was added dropwise a solution of Boc2O (15.2 g, 70 mmol) in DCM (20 ml). The resulting mixture was stirred at rt for 2 d, extracted with water (3×20 ml), dried over Na2SO4, and concentrated. The residue was purified by flash chromatography (silica gel, 0-50% EtOAc in hexane) to yield 3-(tert-butoxycarbonylamino)-3-methyl-1-butanol (2.20 g, 15%) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 1.32 (s, 6H), 1.43 (s, 9H), 1.87 (t, J=6.3 Hz, 2H), 2.33 (brs, 1H), 3.76 (t, J=6.3 Hz, 2H), 4.98 (brs, 1H); 13C NMR (125.7 MHz, CDCl3) δ 27.7, 28.4, 43.2, 51.8, 59.3, 78.9 (br), 155.0 (br). Step 4. To a solution of OZ288 (890 mg, 2.50 mmol), triphenylphosphine (986 mg, 3.75 mmol), 3-(tert-butoxycarbonylamino)-3-methyl-1-butano (761 mg, 3.75 mmol), and Et3N (0.83 ml, 6.00 mmol) in DCM (30 ml) at 0° C. was added dropwise diisopropyl azodicarboxylate (0.80 ml, 3.75 mmol) in DCM (10 ml). The resulting mixture was stirred overnight, then washed with water (3×20 ml), and concentrated. The residue was purified by flash chromatography (silica gel, 0-9% ether in hexane) to yield the phenol ether (0.77 g, 57%) as a white semi-solid. 1H NMR (500 MHz, CDCl3) δ 1.35 (s, 6H), 1.43 (s, 9H), 1.66-2.04 (m, 22H), 2.11 (t, J=6.1 Hz, 2H), 2.46-2.51 (m, 1H), 4.04 (t, J=6.1 Hz, 2H), 4.88 (brs, 1H), 6.82 (d, J=8.3 Hz, 2H), 7.11 (d, J=8.3 Hz, 2H); 13C NMR (125.7 MHz, CDCl3) δ 26.4, 26.8, 27.5 (br), 28.4, 31.6, 34.6, 34.7, 36.3, 36.7, 39.2 (br), 41.9, 51.7, 64.6, 78.5 (br), 108.3, 111.2, 114.2, 127.5, 138.3, 154.4 (br), 157.0. Step 5. A mixture of the above phenol ether (410 mg, 0.757 mmol) and p-toluenesulfonic acid monohydrate (3.10 g, 15 mmol) in THF (10 ml) was stirred at rt for 9 h, then cooled to 5° C., and alkalized with 0.5 M aq. NaOH to pH=12. After the THF was removed under vacuum, the water suspension was extracted with DCM (3×30 ml). The DCM layers were combined, washed with water (2×20 ml), dried over Na2SO4, and evaporated to give the desired free base. A mixture of the free base (350 mg, purity 80%, 0.637 mmol) and p-toluenesulfonic acid monohydrate (123 mg, 0.637 mmol) in ether (20 ml) was stirred at rt for 1 h. The precipitate was collected by filtration, washed with ether, and dried under vacuum to yield trioxolane OZ539 (340 mg, 73%) as a white powder. mp 152-153° C.; 1H NMR (500 MHz, CDCl3) δ 1.38 (s, 6H), 1.61-2.03 (m, 22H), 2.07 (t, J=6.1 Hz, 2H), 2.32 (s, 3H), 2.41-2.50 (m, 1H), 3.98 (t, J=6.1 Hz, 2H), 6.73 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H), 7.11 (d, J=7.8 Hz, 2H), 7.74 (d, J=7.8 Hz, 2H), 7.86 (brs, 3H); 13C NMR (125.7 MHz, CDCl3) δ 21.32, 25.76, 26.50, 26.89, 31.64, 34.74, 34.81, 36.41, 36.82, 38.75, 42.02, 54.25, 63.60, 108.40, 111.33, 114.39, 125.98, 127.51, 128.96, 138.51, 140.45, 141.51, 156.71. Anal. Calcd for C34H47NO7S: C, 66.53; H, 7.72; N, 2.28. Found: C, 66.73; H, 7.90; N, 2.02.

![11,12-Didehydro-5,6-dihydrodibenzo[a,e]cycloocten-5-yl carbonic acid 4-nitrophenyl ester](/img/structure/B8744914.png)

![1-[2-(4-Pyridyl)ethyl]-4-benzamidopiperidine](/img/structure/B8745003.png)

![4-[2-(2-Chlorophenyl)ethyl]pyridine](/img/structure/B8745007.png)